(3-Amino-6-methyl-4-thiophen-2-ylthieno[2,3-b]pyridin-2-yl)-(1,3-benzodioxol-5-yl)methanone
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Overview
Description
2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-6-METHYL-4-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE is a complex heterocyclic compound that incorporates multiple functional groups, including a benzodioxole, thiophene, and pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and diverse applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-6-METHYL-4-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE typically involves multi-step organic synthesisCommon reagents used in these reactions include organolithium reagents, palladium catalysts, and various protecting groups to ensure selective functionalization .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-6-METHYL-4-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Organolithium reagents, palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-6-METHYL-4-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-6-METHYL-4-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine derivatives: These compounds share the core thieno[2,3-b]pyridine structure and exhibit similar pharmacological properties.
Benzodioxole derivatives: Compounds containing the benzodioxole moiety are known for their diverse biological activities.
Thiophene derivatives: Thiophene-containing compounds are widely studied for their therapeutic potential and material science applications.
Uniqueness
2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-6-METHYL-4-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This structural complexity allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H14N2O3S2 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(3-amino-6-methyl-4-thiophen-2-ylthieno[2,3-b]pyridin-2-yl)-(1,3-benzodioxol-5-yl)methanone |
InChI |
InChI=1S/C20H14N2O3S2/c1-10-7-12(15-3-2-6-26-15)16-17(21)19(27-20(16)22-10)18(23)11-4-5-13-14(8-11)25-9-24-13/h2-8H,9,21H2,1H3 |
InChI Key |
TZVVPYZXGLGALB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)C3=CC4=C(C=C3)OCO4)N)C5=CC=CS5 |
Origin of Product |
United States |
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